

Application Note: Synthesis and Optimization of CHD1 Inhibitors Utilizing Piperidine Scaffolds

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Compound of Interest

Compound Name: (1-Cyclopentylpiperidin-4-yl)methanol

CAS No.: 953026-60-3

Cat. No.: B1491593

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Executive Summary

Chromodomain Helicase DNA-binding protein 1 (CHD1) has emerged as a critical synthetic lethal target in PTEN-deficient prostate cancer.[1][2] While CHD1 is essential for chromatin remodeling and DNA repair (specifically homologous recombination), its depletion in PTEN-null cells leads to the accumulation of catastrophic genomic instability and cell death.

This guide details the synthetic strategy for developing CHD1 inhibitors incorporating piperidine scaffolds. While the core pharmacophore of CHD1 inhibitors often targets the ATP-binding cleft or the tandem chromodomains (e.g., UNC10142), the piperidine moiety is frequently employed as a "privileged structure" to optimize pharmacokinetic (PK) properties, specifically solubility and basicity, allowing for improved interaction with solvent-exposed residues near the binding pocket.

Scientific Rationale & Design Strategy

The Biological Target: CHD1 in PTEN-Deficient Contexts

CHD1 recognizes H3K4me3 marks and facilitates nucleosome sliding.[2] In PTEN-deficient cancers, the loss of CHD1 impairs the recruitment of CtIP to double-strand breaks, halting homologous recombination repair. This creates a dependency on CHD1 for survival, making it an ideal candidate for targeted inhibition.

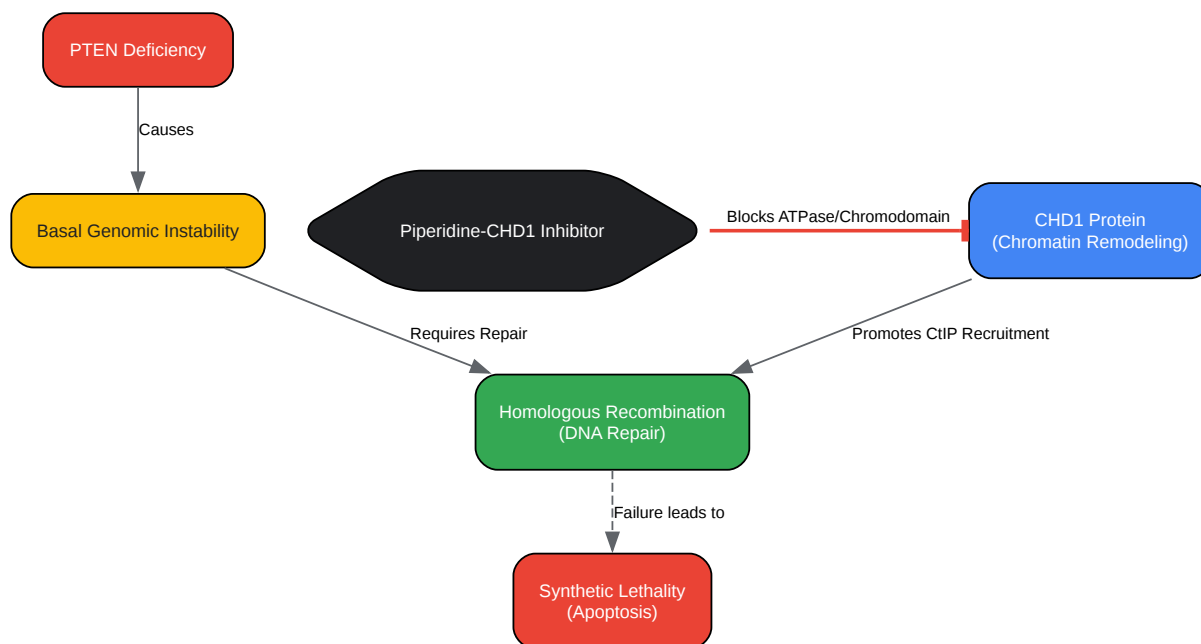
The Role of the Piperidine Scaffold

In the context of chromatin remodelers, hydrophobic cores (often biaryl or heterocyclic systems) bind deep within the ATPase or chromodomain pockets. However, these cores suffer from poor aqueous solubility.

- Solubility: The secondary amine of the piperidine ring (pKa ~11) is protonated at physiological pH, enhancing solubility.
- Vector Exploration: The piperidine ring serves as a rigid linker, allowing functional groups to extend out of the catalytic pocket to interact with rim residues (e.g., Asp or Glu), improving selectivity.

Mechanism of Action Diagram

The following diagram illustrates the synthetic lethality mechanism and the inhibitor's intervention point.



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Caption: Synthetic lethality pathway showing CHD1 inhibition triggering cell death specifically in PTEN-deficient backgrounds.[2]

Chemical Synthesis Protocol

This protocol describes the synthesis of a representative Biaryl-Piperidine CHD1 Inhibitor. The strategy employs a modular convergent synthesis: constructing the aromatic core (pharmacophore) and coupling it to a functionalized piperidine tail.

Retrosynthetic Analysis

- Target Molecule: 4-(Piperidin-1-yl)-N-(biaryl)benzamide derivative.
- Disconnection: Amide coupling (Linker) and Buchwald-Hartwig Amination (Piperidine attachment).

- Key Intermediates: 4-Bromo-benzoic acid derivatives and substituted piperidines.

Materials & Reagents[3]

- Core Scaffold: 4-bromo-2-fluorobenzoic acid (CAS: 112704-79-7)
- Piperidine Module: 4-amino-1-Boc-piperidine (CAS: 87120-72-7) or 3-substituted analogs for SAR.
- Catalysts: Pd(OAc)₂, XPhos, HATU (coupling agent).
- Solvents: DMF (anhydrous), 1,4-Dioxane, DCM.

Step-by-Step Synthesis Workflow

Step 1: Installation of the Piperidine Tail (Buchwald-Hartwig Coupling)

This step attaches the piperidine solubilizing group to the halogenated aromatic core.

- Reaction Setup: In a flame-dried Schlenk flask, charge 4-bromo-2-fluorobenzoic acid ester (1.0 eq), 1-Boc-piperazine or substituted piperidine (1.2 eq), Cs₂CO₃ (2.0 eq).
- Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).
- Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Degas with N₂ for 10 min.
- Reflux: Heat to 100°C for 12 hours under N₂ atmosphere.
- Workup: Cool to RT, filter through Celite, concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc).
 - Checkpoint: Verify product via LC-MS (Expected M+H shift).

Step 2: Hydrolysis of the Ester

- Dissolve intermediate from Step 1 in THF/MeOH/H₂O (3:1:1).
- Add LiOH (3.0 eq) and stir at RT for 4 hours.

- Acidify to pH 4 with 1M HCl to precipitate the free acid. Filter and dry.

Step 3: Core Assembly (Amide Coupling)

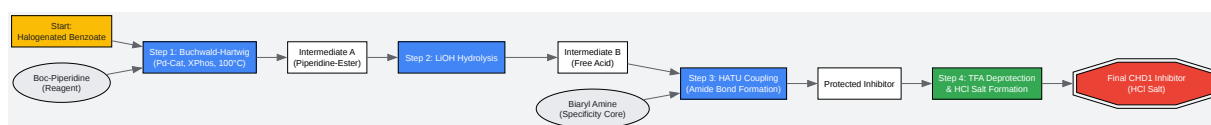
This step links the piperidine-bearing fragment to the DNA-binding biaryl amine (the specificity element).

- Activation: Dissolve the acid from Step 2 (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 min to form the active ester.
- Coupling: Add the biaryl amine (e.g., 4-aminobiphenyl derivative) (1.0 eq).
- Reaction: Stir at RT for 16 hours.
- Workup: Dilute with EtOAc, wash with NaHCO₃ (sat), Brine, and Water. Dry over Na₂SO₄.

Step 4: Deprotection and Salt Formation

- Dissolve the Boc-protected intermediate in DCM.
- Add TFA (20% v/v) dropwise at 0°C. Stir at RT for 2 hours.
- Isolation: Concentrate under reduced pressure. Redissolve in minimal MeOH and add 2M HCl in ether to generate the hydrochloride salt (improves stability and solubility).

Synthesis Workflow Diagram



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Caption: Modular synthetic route for piperidine-functionalized CHD1 inhibitors.

Analytical Validation & QC

All synthesized compounds must undergo the following validation steps before biological testing.

Parameter	Method	Acceptance Criteria
Identity	¹ H-NMR (500 MHz, DMSO-d ₆)	Integration matches proton count; Piperidine peaks ~1.5-3.5 ppm.
Purity	HPLC (C18 column, ACN/H ₂ O gradient)	> 95% Area Under Curve (AUC).
Mass	HRMS (ESI+)	Mass error < 5 ppm.
Solubility	Kinetic Solubility Assay (PBS pH 7.4)	> 50 μM (Critical for cellular assays).

Biological Evaluation Protocols

TR-FRET Binding Assay (Target Engagement)

To verify the inhibitor binds to the CHD1 chromodomains or ATPase pocket.

- Reagents: Recombinant CHD1 (residues 268-445), Biotinylated H3K4me3 peptide, Europium-labeled Streptavidin, APC-labeled anti-CHD1 antibody.
- Protocol:
 - Incubate CHD1 (10 nM) with varying concentrations of the synthesized inhibitor for 30 min.
 - Add Biotin-H3K4me3 (50 nM) and detection reagents.
 - Measure TR-FRET signal (Ex 337 nm, Em 665/620 nm).
 - Data Analysis: Calculate IC₅₀ based on signal displacement.

Cell Viability in PTEN-Isogenic Lines

- Cell Lines: PC3 (PTEN-null) vs. DU145 (PTEN-wt) or isogenic CRISPR-engineered pairs.
- Method:
 - Seed cells at 2,000 cells/well in 96-well plates.
 - Treat with inhibitor (0.1 - 50 μ M) for 72-96 hours.
 - Assess viability using CellTiter-Glo (ATP quantification).
 - Success Metric: Selective cytotoxicity in PTEN-null cells (Selectivity Index > 10).

References

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Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

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Sources

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